N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c1-3-4-18-26-21(30-27-18)14-9-10-23-19(11-14)28-13(2)17(12-24-28)20(29)25-16-7-5-15(22)6-8-16/h5-12H,3-4H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTYYDLZTYOYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=NC=C2)N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a β-keto ester under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under basic conditions.
Coupling Reactions: The final compound is obtained by coupling the synthesized intermediates using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and analogs from the evidence:
Key Findings:
Substituent Effects :
- Fluorophenyl vs. Difluorophenyl : The target compound’s 4-fluorophenyl group provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing 2,4-difluorophenyl in . This may influence binding interactions in target proteins.
- Oxadiazole vs. Oxazole/Triazole : The 1,2,4-oxadiazole in the target compound is more metabolically stable than oxazole () due to its aromaticity and resistance to hydrolysis.
The methoxy group in enhances solubility but lacks the electronegativity of fluorine, which is critical for hydrogen-bonding interactions.
Structural Complexity :
- The pyridine-oxadiazole-propyl chain in the target compound introduces steric bulk, which may improve selectivity but reduce membrane permeability compared to simpler analogs like or .
Research Implications
While direct activity data for the target compound is absent, structural comparisons suggest:
- Advantages :
- The 1,2,4-oxadiazole moiety enhances stability and may confer resistance to enzymatic degradation.
- The 4-fluorophenyl group balances lipophilicity and electronic effects for optimal target engagement.
- Challenges :
- The propyl chain and pyridine-oxadiazole system could limit solubility, necessitating formulation optimization.
- Brominated analogs () highlight trade-offs between lipophilicity and pharmacokinetics.
Biological Activity
N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole core with multiple substituents that may influence its biological activity. Its molecular formula is C_{19}H_{20}F N_{5}O, and it has a molecular weight of approximately 365.39 g/mol. The presence of the fluorophenyl and oxadiazol moieties is significant in enhancing the compound's interaction with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar pyrazole derivatives. For instance, compounds with similar structures have shown promising results against various bacterial strains. In a comparative study, derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Pyrazole Derivative 1 | Staphylococcus aureus | 3.12 |
| Pyrazole Derivative 2 | Escherichia coli | 12.5 |
| N-(4-fluorophenyl) Analog | Bacillus subtilis | 75 |
Anticancer Activity
Research has also explored the anticancer potential of pyrazole derivatives. Studies indicate that certain derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, one study reported that a pyrazole derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could interact with various cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Oxidative Stress Induction : Some studies suggest that similar compounds induce oxidative stress in microbial cells, leading to cell death.
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole derivatives for their antimicrobial and anticancer activities. Among these compounds, the one structurally related to this compound demonstrated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . Additionally, cytotoxicity assays on human embryonic kidney cells indicated low toxicity levels for these compounds.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodology :
- Stepwise Synthesis : Begin with pyrazole ring formation via hydrazine and β-diketone condensation under acidic conditions. Proceed with oxadiazole cyclization using reagents like phosphorus oxychloride ().
- Microwave-Assisted Synthesis : Reduce reaction time by 50–70% and improve yields (e.g., 75–85%) compared to traditional reflux (45–60%) by employing microwave irradiation (110–130°C, 20–40 minutes) .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) with bases (K₂CO₃/NaOH) to facilitate nucleophilic substitutions. Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
| Parameter | Traditional Method | Microwave-Assisted |
|---|---|---|
| Temperature | 80–100°C | 110–130°C |
| Solvent | DMF | Ethanol/DMF |
| Reaction Time | 12–24 hours | 20–40 minutes |
| Yield | 45–60% | 75–85% |
Q. What analytical techniques are critical for characterizing this compound?
Methodology :
- NMR Spectroscopy : Confirm regiochemistry using ¹H NMR (e.g., δ 8.2–8.5 ppm for pyridinyl protons) and ¹³C NMR (e.g., C=O at ~165 ppm) in DMSO-d₆ .
- HPLC/MS : Assess purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and validate molecular weight via ESI-MS (expected [M+H]⁺ ~450–460 m/z) .
- X-ray Crystallography : Resolve ambiguous substituent positions using single-crystal diffraction (e.g., dihedral angles between pyrazole and oxadiazole rings) .
Advanced Research Questions
Q. How can computational methods enhance reaction design for derivatives of this compound?
Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., oxadiazole cyclization energy barriers) .
- Machine Learning : Train models on existing reaction datasets (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for novel analogs. Validate with high-throughput experimentation .
- ICReDD Framework : Integrate computational predictions with experimental validation (e.g., reaction yield vs. predicted activation energy) to reduce trial-and-error cycles by ~40% .
Q. How should researchers address contradictions in reported biological activity data?
Methodology :
- Assay Standardization : Compare results across cell lines (e.g., HEK293 vs. HeLa) under controlled conditions (pH 7.4, 37°C, 5% CO₂) to isolate confounding variables .
- Orthogonal Assays : Validate antiviral activity via plaque reduction (IC₅₀) and fluorescence-based binding assays (Kd) to confirm target engagement .
- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG 400) to improve bioavailability and reduce false negatives in cell-based assays .
Q. What strategies are effective for studying interactions between this compound and biological targets?
Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to purified enzymes (e.g., viral proteases) at varying concentrations (1 nM–10 µM) .
- Molecular Docking : Perform flexible docking (AutoDock Vina) to identify key binding residues (e.g., hydrogen bonds with oxadiazole N-atoms) .
- Cryo-EM : Resolve co-crystal structures at 2.5–3.0 Å resolution to guide structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
